molecular formula C19H22IN5O2 B2908071 (4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898437-77-9

(4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2908071
CAS No.: 898437-77-9
M. Wt: 479.322
InChI Key: GOWXJYUFDNPGJM-UHFFFAOYSA-N
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Description

“(4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound. It’s structurally related to a class of compounds that have shown therapeutic interest . These compounds have been studied for their potential as drugs for leukemia and hormone-related cancers .


Synthesis Analysis

The synthesis of similar compounds involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with a known morpholino (piperazin-1-yl)methanone . The exact synthesis process for “this compound” might be similar but would require further investigation.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . The structure shows hydrogen bonding between the carbonyl oxygen of the drug and specific amino acids in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with a specific amino acid .

Future Directions

The future directions for research on “(4-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. Additionally, its potential therapeutic applications could be explored further .

Properties

IUPAC Name

(4-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22IN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWXJYUFDNPGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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